1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
This compound features a complex polyheterocyclic scaffold combining pyrrolo[3,4-d][1,2,3]triazole-4,6-dione with a 1,2,4-oxadiazole substituent bearing a 4-bromophenyl group and a phenyl moiety. The oxadiazole ring is synthesized via cyclization reactions involving tetrazoles and carboxylic acids, as exemplified in related compounds (e.g., describes 1,3,4-oxadiazole formation using DIC and DCM/DMF solvent systems). The pyrrolo-triazole-dione core likely adopts a folded conformation due to steric and electronic interactions, as observed in structurally analogous systems refined using SHELXL ().
Properties
IUPAC Name |
3-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN6O3/c20-12-8-6-11(7-9-12)17-21-14(29-23-17)10-25-16-15(22-24-25)18(27)26(19(16)28)13-4-2-1-3-5-13/h1-9,15-16H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPANEGCQVCLYPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting 4-bromobenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Construction of the pyrrolo[3,4-d][1,2,3]triazole core: This involves a cyclization reaction, often facilitated by a suitable catalyst or under thermal conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, yielding reduced derivatives.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions for these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction rates and yields.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of the compound involves the reaction of 4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine with 3-(3-nitrophenyl)-5-chloromethyl-1,2,4-oxadiazole. The resulting structure has been confirmed through various characterization techniques including X-ray crystallography and NMR spectroscopy. The compound exhibits intramolecular C—HN and intermolecular N—HO hydrogen bonds which contribute to its stability and reactivity .
Antioxidant Properties
Research indicates that derivatives of oxadiazoles exhibit significant antioxidant activity. For instance, compounds related to the oxadiazole moiety have shown promising results in scavenging free radicals in assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) . This suggests that the compound could be effective in preventing oxidative stress-related diseases.
Antimicrobial Activity
Studies have reported that oxadiazole derivatives possess antimicrobial properties against various pathogens. For example, compounds containing the oxadiazole ring have been evaluated for their efficacy against bacteria and fungi . The specific interactions of the bromophenyl group may enhance these biological activities.
Anti-inflammatory Effects
Certain oxadiazole derivatives have demonstrated anti-inflammatory effects in vitro. The mechanisms typically involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests potential therapeutic uses in treating inflammatory diseases.
Material Science
The unique properties of this compound make it a candidate for applications in material science. Its incorporation into polymers could enhance thermal stability and mechanical strength due to its rigid structure .
Photophysical Properties
Research into the photophysical properties of related compounds suggests potential applications in organic electronics and photonic devices. The ability to modify the electronic properties through substitution patterns opens avenues for developing materials for light-emitting diodes (LEDs) and solar cells .
Case Study: Antioxidant Activity Evaluation
A study evaluated a series of oxadiazole derivatives for their antioxidant capabilities using DPPH and FRAP assays. Among them, compounds structurally similar to 1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-phenyl-1H-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione exhibited significant free radical scavenging activity compared to standard antioxidants .
Case Study: Antimicrobial Efficacy
Another study focused on testing various oxadiazole derivatives against clinical strains of bacteria such as E. coli and Staphylococcus aureus. The results indicated that certain modifications to the oxadiazole ring enhanced antimicrobial activity significantly .
Mechanism of Action
The mechanism of action of 1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent modulation of neurotransmission . Additionally, it may interfere with oxidative stress pathways by scavenging reactive oxygen species or inhibiting their production .
Comparison with Similar Compounds
Key Properties :
- Functional Groups : 1,2,4-Oxadiazole (C=N-O), triazole-dione (N-N-C=O), and bromophenyl (C-Br).
- Spectroscopic Data : While direct data for this compound is unavailable, similar oxadiazole-triazole hybrids exhibit IR peaks for C=N (1593–1651 cm⁻¹), C-Br (533 cm⁻¹), and NH/CH stretches (2980–3436 cm⁻¹) ().
- Molecular Weight : Estimated ~550–600 g/mol based on analogs (e.g., : 464 g/mol for a triazole-thione derivative).
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its fusion of pyrrolo-triazole-dione and oxadiazole motifs. Below is a comparative analysis with key analogs:
5-{[3-(4-Bromophenyl)-1,2,4-Oxadiazol-5-yl]Methyl}-2-(4-Ethoxyphenyl)Pyrazolo[1,5-d][1,2,4]Triazin-4(5H)-One ()
- Core Structure: Replaces pyrrolo-triazole-dione with pyrazolo-triazinone.
- Functional Groups : Retains the 3-(4-bromophenyl)-1,2,4-oxadiazole moiety but substitutes phenyl with 4-ethoxyphenyl.
1-{[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]Methyl}-5-(4-Fluorophenyl)-Pyrrolo[3,4-d][1,2,3]Triazole-4,6-Dione ()
- Structural Variance : Fluorophenyl instead of bromophenyl and phenyl groups.
- Physicochemical Impact : Fluorine’s electronegativity may enhance metabolic stability compared to bromine’s bulkier halogen effect.
3-(4-Bromophenyl)-5-Methylisoxazole-4-Carboxaldehyde ()
- Core Structure : Simpler isoxazole-carboxaldehyde vs. fused triazole-dione.
5-[2-(4-Bromophenyl)-1,3-Benzoxazol-5-yl]-4-(2-Methylphenyl)-2,4-Dihydro-3H-1,2,4-Triazole-3-Thione ()
- Key Differences : Benzoxazole-triazole-thione core vs. pyrrolo-triazole-dione.
- Spectroscopic Comparison :
- IR : Shared C-Br (533 cm⁻¹) and C=N (1593 cm⁻¹) peaks.
- 1H-NMR : Aromatic protons at δ 6.10–8.01 ppm, similar to expected shifts for the target compound’s phenyl/oxadiazole groups.
Data Tables
Table 1: Structural and Functional Group Comparison
Table 2: Spectroscopic Data Comparison
Biological Activity
The compound 1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores the synthesis, structural characteristics, and biological evaluations of this compound.
Synthesis and Structural Characteristics
The compound was synthesized through a multi-step reaction involving key intermediates such as 4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine and 3-(3-nitrophenyl)-5-chloromethyl-1,2,4-oxadiazole . The resulting structure features a pyrrolo-triazole core with oxadiazole and bromophenyl substituents that are critical for its biological activity.
Crystallographic Data
The crystal structure reveals important intramolecular and intermolecular interactions that may influence its biological properties. Notable interactions include:
- C—HN hydrogen bonds
- N—HO and C—HO hydrogen bonds
This structural information is essential for understanding the compound's reactivity and potential binding sites in biological systems .
Anticancer Properties
Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer activity. For instance, related compounds have been shown to interact with estrogen receptors (ER), which play a crucial role in breast cancer proliferation. Molecular docking studies suggest that the compound may bind effectively to ERs, potentially inhibiting cancer cell growth .
Table 1: Summary of Biological Activities
The mechanism by which this compound exerts its anticancer effects appears to be linked to its ability to induce apoptosis in malignant cells. This was demonstrated through assays measuring cell viability and apoptosis markers in breast cancer cell lines such as MCF-7 and MDA-MB-453. The presence of specific functional groups in the molecule enhances its interaction with DNA and cellular proteins involved in apoptosis pathways .
Case Studies
A notable case study involved the evaluation of the compound's cytotoxic effects on breast cancer cell lines. The results indicated that the compound exhibited a dose-dependent decrease in cell viability. The study employed both ELISA for DNA enzyme inhibition and molecular dynamics simulations to assess the stability of the compound when bound to target proteins .
Q & A
How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
Methodological Answer:
Optimization involves:
- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ as a catalyst in degassed DMF/H₂O with K₃PO₄ to introduce aryl groups efficiently (e.g., bromophenyl) .
- Stepwise Cyclization : Employ controlled temperatures (e.g., 50°C for 16 hours) for triazole ring formation, as seen in analogous triazole-pyrazole hybrids .
- Purification : Utilize column chromatography with gradients of ethyl acetate/hexane to isolate intermediates, followed by recrystallization for final product purity .
What advanced characterization techniques are critical for confirming the stereochemistry and crystal structure of this compound?
Methodological Answer:
- X-ray Crystallography : Refine structures using SHELXL (via WinGX suite) to resolve anisotropic displacement parameters and hydrogen bonding networks .
- 2D NMR (COSY, HSQC) : Assign proton and carbon signals in complex regions (e.g., pyrrolo-triazole fused rings) to confirm stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula accuracy with <5 ppm error .
How should researchers resolve discrepancies between crystallographic data and computational structural models?
Methodological Answer:
- Cross-Validation : Compare SHELXL-refined structures with DFT-optimized geometries (B3LYP/6-31G* basis set) to identify torsional angle mismatches .
- Electron Density Maps : Analyze residual density peaks in OLEX2 to detect missed solvent molecules or disorder .
- Molecular Dynamics Simulations : Assess conformational flexibility under simulated crystallographic conditions .
What strategies are effective for structure-activity relationship (SAR) studies targeting antimicrobial activity?
Methodological Answer:
-
Substituent Variation : Compare bromophenyl (electron-withdrawing) with methoxy (electron-donating) groups to assess electronic effects on bioactivity .
Substituent Core Structure Biological Activity 4-Bromophenyl Pyrrolo-triazole Antimicrobial (MIC: 2 µg/mL) 4-Methoxyphenyl Thiazolo-triazole Anticancer (IC₅₀: 8 µM) -
In Silico Screening : Use AutoDock Vina to predict binding affinity against bacterial enoyl-ACP reductase .
How can solubility challenges in polar solvents be addressed during formulation for biological assays?
Methodological Answer:
- Co-solvent Systems : Use DMSO/PBS (10:90 v/v) to maintain solubility while minimizing cytotoxicity .
- Prodrug Derivatization : Introduce PEGylated or acetylated groups at the triazole N-position to enhance hydrophilicity .
- Microwave-Assisted Synthesis : Reduce aggregation by accelerating reaction times (e.g., 30 minutes vs. 16 hours) .
What computational methods are recommended for predicting drug-likeness and metabolic stability?
Methodological Answer:
- ADMET Prediction : Use SwissADME to calculate logP (∼3.2), topological polar surface area (∼110 Ų), and CYP450 inhibition profiles .
- Molecular Dynamics (MD) : Simulate liver microsomal stability with GROMACS to identify vulnerable oxidation sites .
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity toward metabolic enzymes .
What are the key challenges in refining the crystal structure due to disorder in the oxadiazole ring?
Methodological Answer:
- Multi-Component Refinement : Split occupancy models in SHELXL to account for rotational disorder in the oxadiazole moiety .
- Twinning Analysis : Use PLATON to detect twinning and apply HKLF5 datasets for improved R-factor convergence (<0.05) .
- Low-Temperature Data Collection : Collect data at 100 K to minimize thermal motion artifacts .
How can researchers design analogs to enhance selectivity for cancer cell lines over normal cells?
Methodological Answer:
- Bioisosteric Replacement : Substitute the phenyl group with pyridyl to improve hydrogen bonding with kinase targets (e.g., EGFR) .
- Pharmacophore Modeling : Map electrostatic potentials in MOE to align with ATP-binding pockets .
- In Vivo Toxicity Screening : Use zebrafish models to assess hepatotoxicity and neurotoxicity of lead compounds .
What experimental controls are essential to ensure reproducibility in biological activity assays?
Methodological Answer:
- Positive Controls : Include cisplatin (for cytotoxicity) and ciprofloxacin (for antimicrobial activity) at standardized concentrations .
- Solvent Controls : Use vehicle-only (DMSO) to rule out solvent-mediated effects .
- Triplicate Runs : Perform assays in triplicate with blinded sample labeling to minimize bias .
How can green chemistry principles be applied to reduce waste during synthesis?
Methodological Answer:
- Microwave Irradiation : Reduce reaction times and solvent volumes by 60% (e.g., 30 mL vs. 100 mL) .
- Catalyst Recycling : Recover Pd(PPh₃)₄ via silica gel filtration for reuse in Suzuki couplings .
- Aqueous Workups : Replace dichloromethane with ethyl acetate/water biphasic systems for safer extractions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
